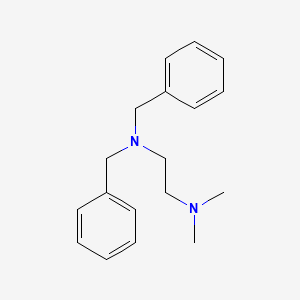

N,N-Dimethyl-N',N'-dibenzylethylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diamine derivative 2 is a compound characterized by the presence of two amine groups attached to a central carbon chain. These compounds are significant in various fields due to their unique chemical properties and versatility in synthesis. They are often used as building blocks in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diamine derivative 2 typically involves the diamination of alkenes or the aminolysis of aziridines. For instance, the aminolysis of activated aziridines with aromatic amines under mild conditions can yield vicinal diamines with high selectivity . Another method involves the use of electrophilic nitrene sources and amine nucleophiles to achieve diamination of simple alkenes .

Industrial Production Methods: Industrial production of diamine derivatives often employs catalytic processes. For example, a cationic iron complex can catalyze the aminolysis of meso-N-aryl aziridines efficiently, producing valuable diamines in excellent yields . Additionally, the use of di-tert-butyldiaziridinone as a nitrogen source and a palladium catalyst allows for the efficient diamination of conjugated dienes and trienes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diamin-Derivat 2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann Diamine in entsprechende Imine oder Nitrile umwandeln.

Reduktion: Diamine können reduziert werden, um Amine oder andere reduzierte stickstoffhaltige Verbindungen zu bilden.

Substitution: Diamine können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen eine der Aminogruppen durch ein anderes Nukleophil ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Imine, Nitrile, Amine und substituierte Diamine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Diamin-Derivat 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Vorläufer für die Synthese von heterocyclischen Verbindungen und als Ligand in der Koordinationschemie.

Biologie: Diamin-Derivate werden bei der Synthese von biologisch aktiven Molekülen verwendet, darunter Enzyminhibitoren und Rezeptorantagonisten.

Industrie: Diamin-Derivate werden bei der Herstellung von Polymeren, Harzen und als Härter für Epoxidharze verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Diamin-Derivat 2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es beispielsweise Enzyme oder Rezeptoren hemmen, indem es stabile Komplexe mit ihnen bildet. Das Vorhandensein von Aminogruppen ermöglicht Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Molekülen, was zur Modulation ihrer Aktivität führt .

Wirkmechanismus

The mechanism of action of diamine derivative 2 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by forming stable complexes with them. The presence of amine groups allows for hydrogen bonding and electrostatic interactions with biological molecules, leading to the modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Diamin-Derivat 2 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Vicinale Diamine: Diese Verbindungen haben Aminogruppen an benachbarten Kohlenstoffatomen und sind bei der Synthese von biologisch aktiven Molekülen von Bedeutung.

Einzigartigkeit: Diamin-Derivat 2 ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die eine vielfältige chemische Reaktivität und Anwendung in verschiedenen Bereichen ermöglicht. Seine Fähigkeit, stabile Komplexe mit Metallen und biologischen Molekülen zu bilden, macht es zu einer wertvollen Verbindung sowohl im industriellen als auch im Forschungsumfeld.

Eigenschaften

CAS-Nummer |

68156-59-2 |

|---|---|

Molekularformel |

C18H24N2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |

InChI-Schlüssel |

XFOYZAKVZYMLET-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Kanonische SMILES |

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Key on ui other cas no. |

68156-59-2 |

Synonyme |

N,N-dimethyl-N',N'-dibenzylethylenediamine N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)